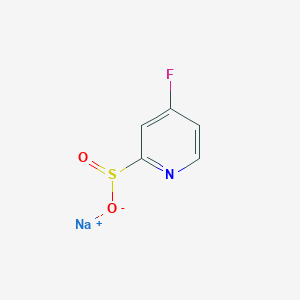
Sodium 4-fluoropyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-fluoropyridine-2-sulfinate is a chemical compound with the molecular formula C₅H₃FNNaO₂S. It is a sodium salt derivative of 4-fluoropyridine-2-sulfinic acid. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-fluoropyridine-2-sulfinate typically involves the reaction of 4-fluoropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction can be represented as follows: [ \text{4-fluoropyridine} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the product while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-fluoropyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfonate.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sodium 4-fluoropyridine-2-sulfonate.
Reduction: 4-fluoropyridine-2-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-fluoropyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur compounds.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 4-fluoropyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes or other proteins, affecting their function and activity .
Comparison with Similar Compounds
- Sodium 4-chloropyridine-2-sulfinate
- Sodium 4-bromopyridine-2-sulfinate
- Sodium 4-iodopyridine-2-sulfinate
Comparison: Sodium 4-fluoropyridine-2-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. This makes this compound particularly useful in applications where specific electronic effects are desired .
Properties
Molecular Formula |
C5H3FNNaO2S |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
sodium;4-fluoropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4FNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
FEHZKUQSGLUUEZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=C1F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)
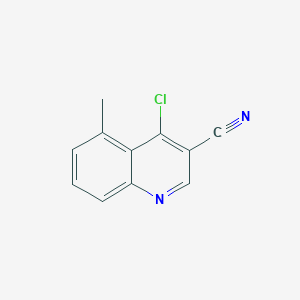
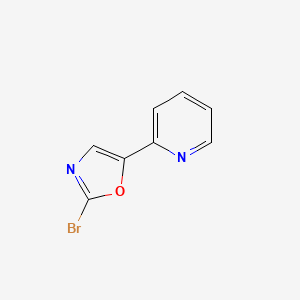
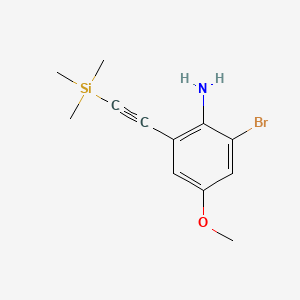
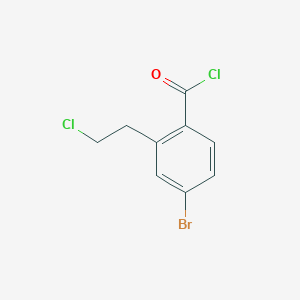
![3-Chloro-4-methylbenzo[d]isoxazole](/img/structure/B13659645.png)

![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
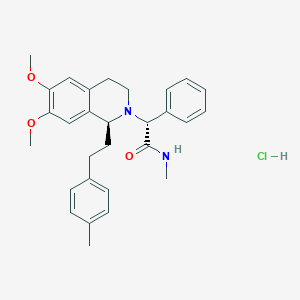
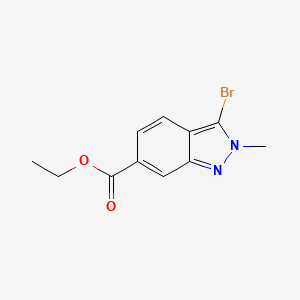
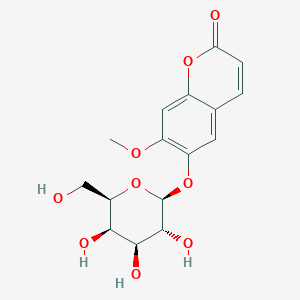
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
